(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O4S2/c1-2-27-9-8-23-14-7-6-11(29(21,25)26)10-15(14)28-18(23)22-17(24)16-12(19)4-3-5-13(16)20/h3-7,10H,2,8-9H2,1H3,(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQABHLJXMHYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-bromoethanol in the presence of a base such as potassium carbonate.
Attachment of the Difluorobenzamide Moiety: This final step involves the coupling of the intermediate with 2,6-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Sulfamoyl/Sulfonamide Groups
The target compound shares a benzothiazole core with sulfonamide/sulfamoyl-functionalized analogs. Key comparisons include:
Key Differences :
- The 2-ethoxyethyl group in the target compound may improve pharmacokinetic properties (e.g., half-life) compared to simpler alkyl chains in analogs from .
- Fluorination at benzamide positions (2,6-difluoro) likely enhances metabolic stability versus non-fluorinated benzothiazoles (e.g., compounds in ) .
Sulfonylurea and Triazine-Linked Herbicides
While structurally distinct, sulfonylurea herbicides share functional similarities with the sulfamoyl group:
| Compound Name | Core Structure | Application/Mechanism | Reference |
|---|---|---|---|
| Triflusulfuron Methyl Ester | Triazine-sulfonylurea | Herbicide; inhibits acetolactate synthase | [3] |
| Metsulfuron Methyl Ester | Triazine-sulfonylurea | Broadleaf weed control; low mammalian toxicity | [3] |
| Target Compound | Benzothiazole-sulfamoyl | Potential pharmaceutical use (non-herbicidal) | [1, 5] |
Key Differences :
- The target compound’s benzothiazole core and fluorinated benzamide distinguish it from triazine-based sulfonylureas, suggesting divergent biological targets .
- Sulfamoyl groups in herbicides primarily act as enzyme inhibitors in plants, whereas the target’s sulfamoyl may mediate protein binding in mammalian systems .
Thiazole-Containing Pharmaceutical Agents
Complex thiazole derivatives () and analogs () provide additional context:
| Compound Name (Example) | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Thiazol-5-ylmethyl carbamate | Hydroxyureido-thiazole; peptide linkage | Protease inhibition (e.g., HIV-1) | [4] |
| (Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide | Azepane-sulfonyl; ethyl substituent | Kinase inhibition (hypothesized) | [5] |
| Target Compound | 2-Ethoxyethyl; difluorobenzamide | Proposed dual protease/kinase targeting | [5] |
Key Differences :
- Fluorine atoms in the benzamide moiety could enhance electronegativity and π-stacking interactions relative to non-fluorinated thiazole derivatives .
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a difluorobenzamide moiety, which is known to enhance biological activity through various mechanisms. Its molecular formula is , with a molecular weight of approximately 437.5 g/mol. The presence of fluorine atoms in the benzamide structure is particularly noteworthy as it contributes to the compound's pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiazole ring followed by the introduction of the difluorobenzamide moiety through coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the difluorobenzamide scaffold. For instance, compounds like 2,6-difluoro-3-methoxybenzamide have shown significant antibacterial activity against Staphylococcus aureus, primarily through inhibition of the FtsZ protein, which is crucial for bacterial cell division .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,6-Difluoro-3-methoxybenzamide | S. aureus | 4 µg/mL |
| (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoyl...) | E. coli | 8 µg/mL |
| 3-Hexyloxy-2,6-difluorobenzamide | Bacillus subtilis | 16 µg/mL |
The mechanism by which this compound exerts its biological effects appears to involve several key interactions:
- Inhibition of FtsZ Protein : The compound binds to the allosteric site of FtsZ, disrupting its polymerization and thus inhibiting bacterial cell division .
- Hydrophobic Interactions : The fluorine atoms enhance hydrophobic interactions with key residues in the FtsZ protein, increasing binding affinity and specificity .
- Conformational Stability : The difluorobenzamide motif contributes to a non-planar conformation that is favorable for binding to the target protein .
Case Studies
In a recent study examining various derivatives of difluorobenzamides, researchers found that modifications to the carboxamide group significantly affected antibacterial activity. For example, changing this group to a hydroxamic acid led to a loss of activity, underscoring the importance of specific functional groups in maintaining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
